3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester
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Overview
Description
3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group attached to a 3-(4-hydroxymethylphenyl)-propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester typically involves the esterification of 3-(4-hydroxymethylphenyl)-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-propionic acid tert-butyl ester.
Reduction: 3-(4-Hydroxymethylphenyl)-propanol.
Substitution: 3-(4-Substituted phenyl)-propionic acid tert-butyl ester.
Scientific Research Applications
3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester depends on the specific reactions it undergoes. For example, in ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and alcohol. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxymethylphenyl)-propionic acid methyl ester
- 3-(4-Hydroxymethylphenyl)-propionic acid ethyl ester
- 3-(4-Hydroxymethylphenyl)-propionic acid isopropyl ester
Uniqueness
3-(4-Hydroxymethyl-phenyl)-propionic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and stability compared to other esters. The bulkiness of the tert-butyl group can also affect the compound’s interactions with enzymes and other biological molecules, potentially leading to different biological activities.
Properties
IUPAC Name |
tert-butyl 3-[4-(hydroxymethyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(16)9-8-11-4-6-12(10-15)7-5-11/h4-7,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAOROQYNOJJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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